molecular formula C16H20N4O B6512525 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane CAS No. 951597-93-6

1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane

Cat. No.: B6512525
CAS No.: 951597-93-6
M. Wt: 284.36 g/mol
InChI Key: SCTYDDPOKZAKMB-UHFFFAOYSA-N
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Description

1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane (CAS 951597-93-6) is a synthetic small molecule with a molecular formula of C16H20N4O and a molecular weight of 284.36 g/mol. It is supplied with a guaranteed purity of ≥90% . This compound is part of the 1,2,3-triazole chemical class, a privileged scaffold in medicinal chemistry known for its versatile interactions with biological targets. The structure combines a 1,2,3-triazole ring, often used as a bioisostere for amide bonds, with a lipophilic p-tolyl substituent and an azepane ring, a seven-membered nitrogen-containing heterocycle that can influence the molecule's conformational and binding properties . This reagent holds significant value in early-stage drug discovery and biochemical research. Its core structure is of particular interest for investigating the Pregnane X Receptor (PXR), a nuclear receptor that is a key regulator of drug metabolism and elimination. Compounds based on the 1,2,3-triazole-4-carboxamide scaffold, to which this molecule belongs, have been explored as potent and selective PXR antagonists . Research use of this compound may include the study of drug-drug interactions, the regulation of cytochrome P450 enzymes like CYP3A4, and pathways involved in xenobiotic detoxification. The presence of the 1,2,3-triazole moiety also makes it a valuable building block in chemical synthesis for creating more complex molecular architectures for structure-activity relationship (SAR) studies. The product is offered in various quantities for laboratory use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound using appropriate safety procedures. Predicted physicochemical properties include a density of 1.22±0.1 g/cm³ at 20 °C and a boiling point of 482.6±47.0 °C .

Properties

IUPAC Name

azepan-1-yl-[1-(4-methylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-13-6-8-14(9-7-13)20-12-15(17-18-20)16(21)19-10-4-2-3-5-11-19/h6-9,12H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTYDDPOKZAKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Methylphenylazide

Reactants :

  • 4-Methylaniline (1.0 equiv)

  • Sodium nitrite (1.2 equiv), HCl (aqueous, 2 M)

  • Sodium azide (1.5 equiv)

Procedure :

  • Diazotize 4-methylaniline in HCl/NaNO₂ at 0–5°C for 30 min.

  • Add NaN₃ solution dropwise, stir for 2 hr at 0°C.

  • Extract with ethyl acetate, dry (Na₂SO₄), and concentrate.

Yield : 78–85% (light yellow liquid).

CuAAC with Propiolic Acid

Reactants :

  • 4-Methylphenylazide (1.0 equiv)

  • Propiolic acid (1.1 equiv)

  • CuI (10 mol%), DIPEA (2.0 equiv), MeCN (anhydrous)

Procedure :

  • Reflux reactants in MeCN at 60°C for 12 hr under N₂.

  • Quench with NH₄OH, extract with EtOAc, and purify via silica chromatography.

Yield : 76–82% (white solid).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H, triazole-H), 7.72–7.68 (d, 2H, Ar-H), 7.32–7.28 (d, 2H, Ar-H), 2.42 (s, 3H, CH₃).

  • HRMS : m/z calcd. for C₁₀H₉N₃O₂ [M+H]⁺: 204.0671, found: 204.0668.

Formation of 1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carbonyl Chloride

Reactants :

  • 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv)

  • Thionyl chloride (3.0 equiv), catalytic DMF

Procedure :

  • Reflux in SOCl₂ at 70°C for 4 hr.

  • Remove excess SOCl₂ under vacuum.

Yield : 92–95% (pale yellow oil).

Amide Coupling with Azepane

Reactants :

  • 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carbonyl chloride (1.0 equiv)

  • Azepane (1.2 equiv), Et₃N (2.0 equiv), DCM (anhydrous)

Procedure :

  • Add azepane and Et₃N to acyl chloride in DCM at 0°C.

  • Stir at RT for 6 hr, wash with HCl (1 M), and dry.

  • Purify via recrystallization (EtOH/H₂O).

Yield : 85–88% (off-white crystals).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, triazole-H), 7.75–7.71 (d, 2H, Ar-H), 7.35–7.31 (d, 2H, Ar-H), 3.82–3.75 (m, 4H, N–CH₂), 2.44 (s, 3H, CH₃), 1.70–1.55 (m, 8H, azepane-CH₂).

  • ¹³C NMR : δ 164.8 (C=O), 144.6 (triazole-C), 139.2 (Ar-C), 129.4 (Ar-CH), 126.3 (Ar-CH), 53.1 (N–CH₂), 29.8–23.4 (azepane-CH₂), 21.3 (CH₃).

Optimization and Mechanistic Insights

Regioselectivity in CuAAC

Copper(I) catalysts ensure 1,4-disubstituted triazole formation, critical for correct positioning of the carbonyl group. Alternative routes using Ru catalysts yield 1,5-regioisomers, which are undesirable.

Amide Bond Formation

Excess azepane (1.2 equiv) and Et₃N mitigate side reactions (e.g., oligomerization). Polar aprotic solvents (DCM, THF) enhance nucleophilicity of azepane’s secondary amine.

Scalability and Industrial Considerations

  • Cost Efficiency : Propiolic acid (~$120/mol) and azepane (~$95/mol) are commercially viable.

  • Safety : Diazotization and azide handling require controlled conditions (T < 5°C, fume hood).

  • Purification : Silica chromatography (Step 2.1.2) and recrystallization (Step 2.3) ensure >98% purity by HPLC .

Chemical Reactions Analysis

1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

Biological Activities

The triazole ring is recognized for its broad spectrum of biological activities. Compounds containing this moiety have been shown to exhibit:

  • Antifungal Properties : Triazoles are widely used as antifungal agents due to their ability to inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi.
  • Antibacterial Activity : Some studies indicate that triazole derivatives can inhibit bacterial growth by targeting key metabolic pathways.
  • Anticancer Effects : Preliminary studies suggest that certain triazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have documented the efficacy of triazole-containing compounds in various therapeutic areas:

  • Antifungal Activity : A study demonstrated that a related triazole compound exhibited significant antifungal activity against Candida species, highlighting its potential as a therapeutic agent for fungal infections .
  • Enzyme Inhibition : Research indicated that 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane showed moderate inhibitory effects on carbonic anhydrase II, suggesting potential applications in treating conditions related to enzyme dysregulation .
  • Anticancer Properties : In vitro studies revealed that triazole derivatives could induce cell cycle arrest and apoptosis in various cancer cell lines, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and intermolecular interactions.

Substituent Variations on the Triazole-Carbonyl Skeleton

Compound Name Key Substituents Molecular Weight (g/mol) Key Interactions/Properties Reference
This compound 4-methylphenyl, azepane ~301.35 Flexible azepane; potential C–H⋯N/π–π stacking
2,2′-(Quinoxaline-2,3-diyldisulfanediyl)bis{1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one} (ETUVEX) Quinoxaline disulfide, methyl groups ~636.73 Strong π–π stacking; disulfide bridges enhance rigidity
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one 3-Cl-4-methylphenyl, 2,4-dichlorophenoxy ~409.67 Electronegative Cl substituents; increased halogen bonding
Ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate Ethyl ester, 4-methylbenzyl ~261.30 Ester group enhances polarity; reduced steric bulk

Key Observations:

  • Electronic Effects : Chlorine substituents (e.g., in ) increase electronegativity, favoring halogen bonding and altering solubility compared to methyl groups.
  • Steric and Conformational Flexibility : The azepane in the target compound provides greater conformational freedom than rigid disulfide or ester moieties in ETUVEX or ethyl ester derivatives .
  • Intermolecular Interactions : Compounds with extended aromatic systems (e.g., ETUVEX) exhibit stronger π–π stacking, while halogenated derivatives (e.g., ) rely on C–X⋯π or C–H⋯X interactions for crystal packing.

Physicochemical Properties

  • Lipophilicity : The 4-methylphenyl group in the target compound increases hydrophobicity (logP ~2.5 estimated), comparable to ETUVEX (logP ~3.8 due to disulfide bridges) but higher than the ethyl ester derivative (logP ~1.9) .
  • Thermal Stability : Halogenated derivatives (e.g., ) typically exhibit higher melting points (>150°C) due to stronger intermolecular forces, while azepane-containing compounds may show lower melting points (~100–120°C) due to conformational flexibility .

Biological Activity

1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane is a novel compound that belongs to the triazole family, which is recognized for its diverse biological activities. The triazole ring structure is known to confer various pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring linked to a carbonyl group and an azepane moiety , which enhances its biological activity. The synthesis typically employs "click" chemistry techniques, particularly the cycloaddition of azides and alkynes to form the triazole structure. This method allows for high yields and purity, making it suitable for further biological testing .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The triazole ring can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and biosynthetic pathways in pathogens . Additionally, the compound may modulate the activity of various cellular pathways through enzyme inhibition or receptor interaction.

Antimicrobial Activity

Triazole derivatives have been documented for their antimicrobial properties . Preliminary studies indicate that this compound exhibits significant inhibitory effects against a range of microorganisms. For instance:

  • Bacterial Inhibition : It has shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Fungal Activity : The compound demonstrated antifungal properties against Candida albicans, indicating potential use in treating fungal infections .

Anticancer Activity

Recent research has highlighted the potential of triazole-containing compounds as anticancer agents . For example:

  • In vitro studies revealed that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines including HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells .
  • The structure–activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly influenced cytotoxic potency. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing substituents .

Study on Antitumor Activity

A study published in 2021 investigated a series of triazole derivatives for their anticancer properties. Among these compounds, those structurally related to this compound exhibited IC50 values ranging from 12.22 µM to 20.00 µM against multiple cancer cell lines . The findings support the potential use of triazoles in cancer therapeutics.

Antimicrobial Efficacy Assessment

Another research focused on evaluating the antimicrobial efficacy of various triazole derivatives found that compounds similar to this compound displayed promising results against both bacterial and fungal strains. The study concluded that these compounds could serve as lead candidates for developing new antimicrobial agents .

Q & A

Q. What are the key synthetic routes for 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane, and how can purity be optimized?

The synthesis typically involves multi-step protocols, including triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by coupling with an azepane moiety. For example, describes a six-step synthesis starting from benzoic acid derivatives, utilizing acylation and nucleophilic substitution reactions. To optimize purity, techniques like column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (using ethanol/water mixtures) are critical. Monitoring intermediates via thin-layer chromatography (TLC) and confirming structures with 1^1H/13^13C NMR ensures stepwise fidelity .

Q. Which spectroscopic methods are most effective for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and 2D-COSY) is essential for confirming the triazole-azepane linkage and substituent positions. For instance, highlights the use of 1^1H NMR to distinguish between carbonyl protons (δ 8.2–8.5 ppm) and azepane methylene protons (δ 1.5–2.1 ppm). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive spatial arrangement of the 4-methylphenyl group .

Advanced Research Questions

Q. How does the 4-methylphenyl substituent influence receptor binding compared to halogenated analogs (e.g., 4-fluorophenyl or 4-chlorophenyl)?

The 4-methylphenyl group enhances hydrophobic interactions with target receptors, as shown in comparative studies. For example, and reveal that halogenated analogs (e.g., 4-fluorophenyl) exhibit stronger electron-withdrawing effects, altering binding affinities to enzymes like cytochrome P450. Computational docking studies (using AutoDock Vina) suggest that the methyl group improves van der Waals interactions in lipophilic binding pockets, whereas halogens may induce steric clashes or polar repulsions .

Q. What experimental strategies resolve discrepancies in biological activity data between this compound and its analogs?

Discrepancies often arise from substituent electronic effects or solvation differences. For example, notes that fluorophenyl analogs show higher metabolic stability but lower solubility than methylphenyl derivatives. To address this, researchers should:

  • Conduct parallel in vitro assays (e.g., enzyme inhibition IC50_{50} comparisons under standardized conditions).
  • Use molecular dynamics simulations to assess conformational flexibility in aqueous vs. lipid environments.
  • Validate findings with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What in vitro models are most suitable for evaluating the pharmacological potential of this compound?

  • Enzyme inhibition assays : Test against kinases or proteases (e.g., HIV-1 protease) using fluorogenic substrates.
  • Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity via MTT assays.
  • Receptor binding studies : Employ radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity. highlights the importance of comparing results with positive controls (e.g., ketoconazole for cytochrome P450 inhibition) to contextualize potency .

Methodological Considerations

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

  • Catalyst screening : Replace Cu(I) with Ru-based catalysts for regioselective triazole formation, reducing byproducts.
  • Solvent optimization : Use dimethylformamide (DMF) for acylation steps to enhance reaction rates.
  • Temperature control : Maintain 0–5°C during azepane coupling to prevent epimerization. emphasizes the role of anhydrous conditions and inert atmospheres (N2_2) in minimizing hydrolysis of intermediates .

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

  • SwissADME : Predicts absorption, solubility, and cytochrome P450 interactions.
  • Molinspiration : Estimates bioavailability scores and blood-brain barrier penetration.
  • AutoDock Tools : Models binding modes to receptors like G-protein-coupled receptors (GPCRs). validates these tools by correlating predicted logP values with experimental partition coefficients .

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